Pyrrole, 1-(5-methylfurfuryl)
Overview
Description
Pyrrole, 1-(5-methylfurfuryl) is a heterocyclic aromatic organic compound that features a pyrrole ring substituted with a 5-methylfurfuryl group.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Industrial Production Methods:
Fractional Distillation of Coal Tar: Pyrrole can be commercially prepared by fractional distillation of coal tar.
Catalytic Reaction: Another method involves passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures.
Types of Reactions:
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups.
Condensation: Pyrrole can participate in condensation reactions with aldehydes and ketones, forming various substituted pyrroles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides are frequently used electrophiles in substitution reactions.
Major Products:
Scientific Research Applications
Pyrrole, 1-(5-methylfurfuryl) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrole, 1-(5-methylfurfuryl) involves its interaction with various molecular targets:
Aromaticity: The aromatic nature of the pyrrole ring allows it to participate in π-π interactions with other aromatic systems.
Electrophilic Substitution: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, which can modify its biological activity.
Comparison with Similar Compounds
Uniqueness:
Substitution Pattern:
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-4-5-10(12-9)8-11-6-2-3-7-11/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIUMOBCXFSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336092 | |
Record name | Pyrrole, 1-(5-methylfurfuryl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13678-52-9 | |
Record name | Pyrrole, 1-(5-methylfurfuryl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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